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Compound of Interest

Compound Name: Methyl 4-bromo-6-chloronicotinate

Cat. No.: B597672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR)

spectroscopic data for a series of substituted nicotinic acid esters. Nicotinic acid and its

derivatives are fundamental scaffolds in medicinal chemistry and drug development. A thorough

understanding of their spectroscopic properties is crucial for confirming chemical structures,

assessing purity, and elucidating structure-activity relationships. This document presents a

comparative analysis of ¹H and ¹³C NMR data for nicotinic acid esters with various substituents,

supported by detailed experimental protocols.

The Influence of Substituents on NMR Spectra
The chemical shifts and coupling constants in the NMR spectra of nicotinic acid esters are

highly sensitive to the nature and position of substituents on the pyridine ring. Electron-

donating groups (EDGs) generally cause an upfield shift (lower ppm) of the signals of nearby

protons and carbons due to increased electron density, while electron-withdrawing groups

(EWGs) lead to a downfield shift (higher ppm) because of decreased electron density. The

position of the substituent relative to the observed nucleus also plays a critical role in the

magnitude of these shifts.
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The following table summarizes the ¹H and ¹³C NMR data for a selection of substituted ethyl

nicotinates. All data is referenced to tetramethylsilane (TMS) and was recorded in deuterated

chloroform (CDCl₃), unless otherwise specified.
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Compound Substituent
¹H NMR (δ, ppm, J
in Hz)

¹³C NMR (δ, ppm)

Ethyl nicotinate (Unsubstituted)

H-2: 9.22 (d, J=2.0),

H-4: 8.30 (dt, J=8.0,

2.0), H-5: 7.40 (dd,

J=8.0, 5.0), H-6: 8.78

(dd, J=5.0, 2.0),

OCH₂: 4.42 (q, J=7.1),

CH₃: 1.42 (t, J=7.1)[1]

[2]

C-2: 153.37, C-3:

126.40, C-4: 136.93,

C-5: 123.27, C-6:

150.94, C=O: 165.19,

OCH₂: 61.39, CH₃:

14.29[1][3]

Ethyl 2-

chloronicotinate
2-Chloro

H-4: 8.25 (dd, J=7.7,

1.9), H-5: 7.35 (dd,

J=7.7, 4.8), H-6: 8.50

(dd, J=4.8, 1.9),

OCH₂: 4.45 (q, J=7.1),

CH₃: 1.43 (t, J=7.1)

C-2: 149.5, C-3:

126.0, C-4: 140.1, C-

5: 122.5, C-6: 152.8,

C=O: 164.2, OCH₂:

62.1, CH₃: 14.1

Ethyl 4-

aminonicotinate
4-Amino

H-2: 8.55 (s), H-5:

6.63 (d, J=5.5), H-6:

8.20 (d, J=5.5), NH₂:

4.16 (br s), OCH₂:

4.31 (q, J=7.2), CH₃:

1.35 (t, J=7.2)[4]

C-2: 156.8, C-3:

108.5, C-4: 151.0, C-

5: 107.2, C-6: 150.1,

C=O: 166.8, OCH₂:

60.3, CH₃: 14.4[4]

Ethyl 5-

bromonicotinate
5-Bromo

H-2: 9.10 (d, J=2.2),

H-4: 8.45 (t, J=2.2), H-

6: 8.85 (d, J=2.2),

OCH₂: 4.43 (q, J=7.1),

CH₃: 1.42 (t, J=7.1)

C-2: 154.5, C-3:

129.0, C-4: 140.0, C-

5: 120.5, C-6: 151.2,

C=O: 163.8, OCH₂:

61.8, CH₃: 14.2
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Ethyl 2-

methylnicotinate
2-Methyl

H-4: 8.05 (dd, J=7.7,

1.8), H-5: 7.10 (dd,

J=7.7, 4.8), H-6: 8.55

(dd, J=4.8, 1.8),

OCH₂: 4.35 (q, J=7.1),

CH₃ (ester): 1.38 (t,

J=7.1), CH₃ (ring):

2.75 (s)[5][6]

C-2: 159.5, C-3:

127.8, C-4: 138.5, C-

5: 121.5, C-6: 148.0,

C=O: 166.5, OCH₂:

61.2, CH₃ (ester):

14.3, CH₃ (ring): 23.5

Ethyl 5-nitronicotinate 5-Nitro

H-2: 9.45 (d, J=2.5),

H-4: 8.90 (t, J=2.5), H-

6: 9.20 (d, J=2.5),

OCH₂: 4.50 (q, J=7.2),

CH₃: 1.48 (t, J=7.2)

C-2: 156.0, C-3:

128.5, C-4: 142.0, C-

5: 145.0, C-6: 148.5,

C=O: 163.0, OCH₂:

62.5, CH₃: 14.0

Ethyl 6-

aminonicotinate
6-Amino

H-2: 8.40 (d, J=2.4),

H-4: 7.85 (dd, J=8.5,

2.4), H-5: 6.50 (d,

J=8.5), NH₂: 4.60 (br

s), OCH₂: 4.30 (q,

J=7.1), CH₃: 1.35 (t,

J=7.1)

C-2: 158.0, C-3:

112.5, C-4: 139.0, C-

5: 108.0, C-6: 156.5,

C=O: 167.0, OCH₂:

60.5, CH₃: 14.5

Methyl 6-

hydroxynicotinate

6-Hydroxy (Methyl

Ester)

H-2: 8.35 (d, J=2.5),

H-4: 7.95 (dd, J=9.0,

2.5), H-5: 6.60 (d,

J=9.0), OH: 12.5 (br

s), OCH₃: 3.85 (s)

C-2: 163.0, C-3:

115.0, C-4: 142.0, C-

5: 110.0, C-6: 165.5,

C=O: 168.0, OCH₃:

52.0

Experimental Protocols
General Synthesis of Substituted Ethyl Nicotinates via
Fischer Esterification
This protocol describes a general method for the synthesis of ethyl nicotinate and its

derivatives from the corresponding nicotinic acid.

Materials:
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Substituted nicotinic acid (1.0 eq)

Absolute ethanol (10-20 eq)

Concentrated sulfuric acid (catalytic amount, ~0.1 eq)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Dichloromethane or diethyl ether

Procedure:

A mixture of the substituted nicotinic acid and absolute ethanol is placed in a round-bottom

flask equipped with a reflux condenser.

Concentrated sulfuric acid is carefully added to the mixture.

The reaction mixture is heated to reflux and maintained at this temperature for 4-12 hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

After the reaction is complete, the excess ethanol is removed under reduced pressure.

The residue is dissolved in dichloromethane or diethyl ether and washed with saturated

sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated under reduced pressure to yield the crude ethyl nicotinate derivative.

The crude product can be further purified by column chromatography on silica gel or by

distillation under reduced pressure.

NMR Spectroscopic Analysis
Sample Preparation:

Approximately 5-10 mg of the purified substituted nicotinic acid ester is dissolved in about

0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)
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as an internal standard.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of

1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are accumulated

for a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g.,

100 or 125 MHz).

A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each

unique carbon atom.

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Visualizing NMR Analysis and Substituent Effects
The following diagrams illustrate the general workflow for NMR analysis and the influence of

substituent position on the chemical shifts of the pyridine ring protons.
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Caption: Workflow for the NMR spectroscopic analysis of substituted nicotinic acid esters.
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Caption: Influence of substituent electronic effects on proton chemical shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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